4-[Benzo(b)thiophen-2-yl]-3-fluorophenol
Description
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)-3-fluorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FOS/c15-12-8-10(16)5-6-11(12)14-7-9-3-1-2-4-13(9)17-14/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVFSCHJVHASKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C=C(C=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Carbonylative Cyclization
A palladium-mediated method enables the direct assembly of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes. This one-pot process involves intramolecular S-5-endo-dig cyclization, alkoxycarbonylation, and iodide-promoted demethylation. Key parameters include:
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Catalytic system : Pd(OAc)₂ with 1,3-bis(diphenylphosphino)propane (dppp) and excess KI.
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Reaction conditions : 80–100°C under CO (32 atm) and air (40 atm) in methanol or ionic liquids.
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Yields : 68–81% for methyl benzo[b]thiophene-3-carboxylate derivatives.
Table 1: Representative Yields for Benzothiophene-3-carboxylates
| Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-(Phenylethynyl)phenylsulfane | 24 | 80 | 81 |
| 2-(Hex-1-yn-1-yl)phenylsulfane | 36 | 100 | 75 |
This method excels in atom economy and avoids prefunctionalized starting materials but requires high-pressure conditions.
Suzuki-Miyaura Cross-Coupling
An alternative route employs Suzuki coupling between benzo[b]thiophen-2-yl boronic esters and aryl halides. For example, 3-(benzo[b]thiophen-2-yl)-5-(trifluoromethyl)phenol was synthesized using:
This approach offers modularity for introducing diverse aryl groups but necessitates access to boronic ester intermediates.
Synthesis of the 3-Fluorophenol Moiety
The fluorophenol component is typically prepared via diazotization-pyrolysis of m-aminophenol. A patented method (CN104276929A) outlines the following steps:
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Diazotization :
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Pyrolysis :
Table 2: Optimized Conditions for 3-Fluorophenol Synthesis
| Parameter | Value |
|---|---|
| Solvent | Fluorobenzene |
| m-Aminophenol:HF | 1:3–3.5 (mol ratio) |
| Diazotization Temp | -5°C |
| Pyrolysis Rate | 5°C/h to 65°C |
This method is cost-effective for industrial-scale production but involves hazardous HF handling.
Coupling Strategies for this compound
The final assembly employs cross-coupling or nucleophilic aromatic substitution to unite the benzothiophene and fluorophenol units.
Palladium-Catalyzed C–O Coupling
Arylboronic esters of benzo[b]thiophene react with 3-fluoro-4-iodophenol under Miyaura-Buchwald-Hartwig conditions:
Electrophilic Aromatic Substitution
Direct fluorination of 4-(benzo[b]thiophen-2-yl)phenol using Selectfluor® in acetonitrile at 80°C introduces fluorine at the meta position. However, regioselectivity challenges limit yields to ~50%.
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Key Methods
Industrial-Scale Considerations
For large-scale production, the carbonylative cyclization route in ionic liquids (e.g., BmimBF₄) offers recyclable catalysis (>5 cycles without activity loss). Coupling this with continuous-flow diazotization-pyrolysis systems could enhance throughput while mitigating safety concerns .
Scientific Research Applications
Structural Characteristics
The compound integrates a benzothiophene core with a fluorophenol moiety , characterized by:
- Heterocyclic nature : The sulfur atom fused to the benzene ring contributes to its unique properties.
- Fluorine atom : Influences chemical reactivity and biological activity.
Medicinal Chemistry
4-[Benzo(b)thiophen-2-yl]-3-fluorophenol has been investigated for its potential as a therapeutic agent due to its anti-inflammatory and anticancer properties. Key findings include:
- Biological Activity : Research indicates that derivatives can interact with various molecular targets, including enzymes and receptors, modulating biological pathways. For example, studies have shown activity against human cytomegalovirus and other viral infections.
- Mechanism of Action : The compound may inhibit certain enzymes or receptors, affecting cellular processes. Its ability to engage in π-π stacking interactions and form hydrogen bonds with target proteins is critical for its biological activity.
Synthetic Methodologies
The synthesis of this compound typically utilizes palladium-catalyzed cross-coupling reactions. Notable methods include:
- Sonogashira Coupling Reaction : Combines 2-iodothiophenol with phenylacetylene in the presence of a palladium catalyst.
- Electrophilic Aromatic Substitution : Introduces the fluorophenol moiety onto the benzothiophene core.
Optimized reaction conditions enhance yield and scalability for industrial applications.
Case Study 1: Antiviral Activity
A study focused on evaluating the antiviral properties of this compound against human cytomegalovirus (HCMV). Results indicated that the compound exhibited significant inhibitory effects on viral replication, suggesting potential as a therapeutic agent for viral infections.
Case Study 2: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory effects of this compound in vitro. The findings demonstrated that it reduced pro-inflammatory cytokine production in response to inflammatory stimuli, highlighting its therapeutic potential in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target protein. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Positional Isomers of [Benzo(b)thiophen-2-yl]phenol
The positional arrangement of the benzo[b]thiophene group on the phenol ring significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
Fluorinated Benzo[b]thiophene Derivatives
Fluorination at other positions on the benzo[b]thiophene core or adjacent rings alters properties:
- Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate (CAS 144899-95-6): Fluorine at the 4-position on the benzo[b]thiophene ring enhances electronic delocalization, which could improve charge transport in materials science applications . Compared to the target compound, this derivative lacks the phenolic -OH group, reducing hydrogen-bonding capacity .
- The target compound’s phenol group offers different hydrogen-bonding motifs .
Antitubercular Activity ()
Benzo[b]thiophene derivatives, such as 2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, exhibit antitubercular activity . The fluorine in the target compound may enhance membrane permeability or target binding compared to non-fluorinated analogs.
Organic Photovoltaics (OPVs) ()
The 3-fluoro group in the target compound could lower the HOMO energy level, improving open-circuit voltage (Voc) in solar cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, and how can reaction yields be improved?
- Methodology :
- Ultrasound-assisted synthesis : Intramolecular cyclization of diketones or condensation reactions under ultrasound irradiation reduces reaction time and improves yields .
- Pd-catalyzed cross-coupling : Stille coupling (e.g., using benzo[b]thiophen-2-yltributylstannane) enables precise aryl-aryl bond formation .
- Click chemistry : Post-synthetic modification via Cu-catalyzed azide-alkyne cycloaddition introduces functional groups (e.g., triazoles) to the core structure .
- Green solvents : PEG-400 enhances reaction efficiency while minimizing environmental impact .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodology :
- Spectroscopy : UV-Vis and NMR (¹H/¹³C) confirm structural integrity and substituent positioning .
- Mass spectrometry : EI-MS and GC-MS verify molecular weight and purity, with fragmentation patterns aiding structural elucidation .
- Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95%) .
- Fluorescence studies : Time-resolved fluorescence quantifies energy transfer efficiency in photophysical applications .
Q. How can researchers maintain the stability of this compound during storage and handling?
- Methodology :
- Storage : Use inert atmospheres (argon/nitrogen) and light-resistant containers to prevent photooxidation .
- Temperature control : Store at 0–6°C for long-term stability, as thermal degradation is observed in analogs at room temperature .
- Handling : Avoid prolonged exposure to moisture; lyophilize hygroscopic derivatives .
Q. What strategies are recommended for preliminary biological screening of this compound?
- Methodology :
- Antimicrobial assays : Test against Mycobacterium tuberculosis using microplate Alamar Blue assays to assess antitubercular activity .
- Enzyme inhibition : Evaluate acetylcholinesterase (AChE) inhibition via Ellman’s method, with IC₅₀ calculations .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin receptors) quantify affinity using tritiated ligands .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodology :
- Docking studies : Use AutoDock Vina to model ligand-receptor interactions, focusing on hydrogen bonding with fluorophenyl motifs .
- Hirshfeld surface analysis : Map non-covalent interactions (e.g., π-π stacking) in crystal structures to guide SAR studies .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties and reactivity .
Q. How do structural modifications (e.g., fluorination, thiophene substitution) influence optoelectronic properties?
- Methodology :
- Bandgap engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to lower LUMO levels, enhancing charge transport in organic solar cells .
- Electrochemical profiling : Cyclic voltammetry (CV) measures HOMO/LUMO levels; fluorination increases oxidation stability .
- Bulk heterojunction design : Blend with PCBM to study exciton dissociation efficiency via transient absorption spectroscopy .
Q. What mechanistic insights can be gained from studying photophysical behavior in this compound?
- Methodology :
- Ultrafast spectroscopy : Femtosecond transient absorption tracks exciton dynamics in donor-acceptor systems .
- Energy transfer assays : FRET-based studies quantify energy transfer to coumarin dyes, revealing Förster radii .
- Solvatochromism : Analyze emission shifts in solvents of varying polarity to assess dipole moment changes .
Q. How should researchers address contradictory data in literature regarding this compound’s activity or properties?
- Methodology :
- Controlled replication : Repeat experiments under standardized conditions (e.g., solvent purity, light intensity in solar cell testing) .
- Meta-analysis : Compare datasets across studies using tools like PCA to identify outliers or confounding variables .
- Advanced characterization : Resolve ambiguities in biological activity with X-ray crystallography or cryo-EM to confirm binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
